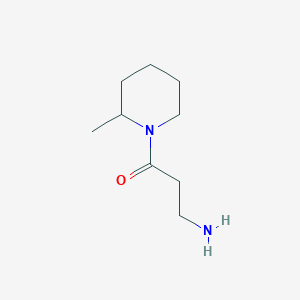
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is also known by its IUPAC name, 1-methyl-2-(2-methyl-1-piperidinyl)-2-oxoethylamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is 1S/C9H18N2O/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one” is a liquid at room temperature . Its exact boiling point is not specified in the sources I found .Applications De Recherche Scientifique
Molecular Structure and Antioxidant Activity
A study by Yılmaz et al. (2020) detailed the molecular structure, X-ray diffractions, DFT calculations, and antioxidant activities of a novel phthalide derivative. This research demonstrates the compound's potential in DNA binding and molecular docking studies, highlighting its significance in biochemical and pharmaceutical applications (Yılmaz et al., 2020).
Transition-State Mimics for Protein Folding
Komarov et al. (2015) synthesized a parent compound of a rare class of 90°-twisted amides, showcasing its role as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion, crucial in peptide and protein folding and function (Komarov et al., 2015).
Biotechnological Production
Yang et al. (2018) discussed genetically engineered strains for the production of 1,3-Propanediol from glycerol, emphasizing the chemical's significance in cosmetics, foods, lubricants, and medicines. This study illustrates the advancements in biosynthetic production methods over traditional chemical synthesis, pointing towards a more sustainable and environmentally friendly approach (Yang et al., 2018).
Hydrogen Bonding and Polymorphism in Crystal Engineering
Podjed and Modec (2022) explored the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, offering insights into the role of molecular interactions in determining the crystalline structures of materials. Such research can contribute to the development of new materials with specific physical properties (Podjed & Modec, 2022).
Ring-Opening Polymerization
Bakkali-Hassani et al. (2018) investigated the selective initiation from unprotected amino alcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This study provides a foundation for synthesizing telechelic and block copolymers, which are crucial in the development of advanced polymeric materials (Bakkali-Hassani et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1-(2-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCLLAEGSANBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)
![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)


![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)



![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B2676015.png)